Product packaging for 2-Amino-5-acetylpyridine(Cat. No.:CAS No. 19828-20-7)

2-Amino-5-acetylpyridine

Cat. No.: B012908
CAS No.: 19828-20-7
M. Wt: 136.15 g/mol
InChI Key: ZVXNDGKDTCTEBW-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Medicinal Chemistry and Drug Discovery

Pyridine and its derivatives are of paramount importance in medicinal chemistry, serving as a "privileged scaffold" in drug design. rsc.org This means that the pyridine core is a recurring structural feature in a multitude of clinically successful drugs. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity and water solubility to molecules, which are often desirable properties for drug candidates. nih.govenpress-publisher.com

The versatility of the pyridine scaffold allows for the introduction of various substituents at different positions on the ring, enabling chemists to fine-tune the pharmacological properties of a compound. This adaptability is crucial for optimizing a drug's potency, selectivity, and pharmacokinetic profile. researchgate.net Consequently, pyridine derivatives have been successfully developed into a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govtandfonline.com

A vast number of commercially available drugs contain a pyridine ring, highlighting the scaffold's broad therapeutic applicability. dovepress.com Examples include isoniazid (B1672263) for tuberculosis, abiraterone (B193195) for prostate cancer, and piroxicam (B610120) for arthritis. dovepress.com The continued exploration of pyridine-based compounds remains a highly active area of research, with the expectation of yielding novel drug candidates for a wide range of diseases. rsc.org

Overview of 2-Amino-5-acetylpyridine as a Promising Chemical Entity

Within the vast family of pyridine derivatives, this compound has emerged as a chemical entity of significant interest. This compound features an amino group at the 2-position and an acetyl group at the 5-position of the pyridine ring. These functional groups provide reactive handles for further chemical modifications, making it a valuable building block in organic synthesis.

The presence of both an electron-donating amino group and an electron-withdrawing acetyl group on the pyridine ring creates a unique electronic profile that can be exploited in the design of new molecules with specific biological targets. Research has shown that derivatives of 2-aminopyridine (B139424) can exhibit a range of biological activities. For instance, 2-amino-5-aryl-pyridines have been identified as selective agonists for the CB2 receptor. nih.gov

Furthermore, this compound itself has been identified as a potent inhibitor of adenosine (B11128) kinase, an enzyme involved in cellular metabolism. biosynth.com Its ability to bind to the ATP site of this enzyme suggests its potential as a lead compound for the development of new therapeutic agents. biosynth.com The oral bioavailability of this compound has also been demonstrated in rat studies, a crucial characteristic for a potential drug candidate. biosynth.com

The combination of its versatile chemical nature and demonstrated biological activity makes this compound a promising starting point for the discovery and development of novel compounds with potential applications in medicinal chemistry.

Data on this compound

PropertyValue
CAS Number 19828-20-7
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Boiling Point 332.36 °C
SMILES CC(=O)C1=CN=C(C=C1)N

This data is compiled from various chemical suppliers and databases. biosynth.comchemicalbook.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B012908 2-Amino-5-acetylpyridine CAS No. 19828-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-aminopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXNDGKDTCTEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610854
Record name 1-(6-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19828-20-7
Record name 1-(6-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Aminopyridin-5-yl)ethanone
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Synthetic Methodologies for 2 Amino 5 Acetylpyridine and Its Derivatives

Strategies for Core Scaffold Synthesis

The creation of the 2-Amino-5-acetylpyridine structure can be achieved through various synthetic routes, each with distinct advantages. These range from conventional, step-wise approaches to more streamlined multi-component and one-pot paradigms that enhance efficiency and yield.

Conventional methods for synthesizing substituted pyridines often involve multi-step processes that build or modify the heterocyclic ring. For instance, the synthesis of aza-acridone derivatives, which can involve substituted aminopyridines, begins with commercially available materials like 2,6-dichlorobenzoic acid. This is converted to a nitro derivative, which then reacts with 2-aminopyridine (B139424), followed by intramolecular cyclization to yield the core structure. mdpi.com

Another classic approach involves the modification of an existing pyridine (B92270) ring. The Guareschi–Thorpe condensation, for example, reacts cyanoacetamide with a 1,3-diketone to produce highly substituted 2-pyridones, which are precursors to various pyridine derivatives. beilstein-journals.org Similarly, C-5 linked 2-aminopyrimidine (B69317) derivatives can be synthesized via cross-coupling reactions, such as reacting a suitable boronic acid with 2-amino-5-bromopyrimidine. nih.gov These step-by-step methods, while often robust and well-understood, can require significant time and purification at each stage.

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules like pyridine derivatives in a single step from three or more starting materials. These reactions are highly efficient, reducing waste and reaction time. The synthesis of highly functionalized pyridines, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, can be achieved through a pseudo-four-component reaction involving the condensation of malononitrile, aldehydes, and thiols. rsc.org

Research has demonstrated the synthesis of various pyridine derivatives using MCRs. For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetyl derivative (such as 2-acetylpyridine), and ammonium (B1175870) acetate (B1210297) can produce novel pyridine compounds. nih.govacs.org This approach is noted for its excellent yields and short reaction times, particularly when assisted by microwave irradiation. nih.govacs.orgsemanticscholar.orgresearchgate.net The use of guanidine (B92328) salts as reagents in MCRs can also lead to the formation of related guanidine-containing heterocycles. tubitak.gov.tr

Closely related to MCRs, one-pot syntheses combine multiple reaction steps in a single flask without isolating intermediates, thereby improving efficiency and reducing solvent waste. A one-pot, three-component synthesis of polysubstituted pyridine derivatives can be achieved through the cyclocondensation of an aromatic aldehyde, malononitrile, and a substituted phenol (B47542), often facilitated by a recoverable nano-catalyst. nanoscalereports.com

One prominent one-pot method for generating substituted pyridines involves the reaction of an aldehyde, malononitrile, and a thiol, catalyzed by a base like triethylamine. rsc.org A four-component, one-pot synthesis using an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate has been effectively used to create a library of pyridine derivatives. semanticscholar.orgresearchgate.net The efficiency of these reactions can often be enhanced by using microwave irradiation, which significantly shortens reaction times from hours to minutes and often improves yields compared to conventional heating methods. nih.govsemanticscholar.orgresearchgate.net

The table below illustrates the efficiency gains of microwave-assisted one-pot synthesis compared to conventional methods for producing pyridine derivatives, using 2-acetylpyridine (B122185) as a key reactant.

ProductMethodTimeYield (%)Reference
4-(5-Cyano-6-oxo-1,6-dihydro-2,2′-bipyridin-4-yl)phenyl-4-toluenesulfonateMicrowave (Method A)3 min92% nih.govacs.orgsemanticscholar.org
Conventional (Method B)7 h83%

Functionalization and Derivatization Approaches

Once the this compound scaffold is formed, its amino and acetyl groups serve as reactive handles for further chemical modification. These derivatization reactions, such as Schiff base formation and thiazole (B1198619) ring annulation, are crucial for developing a wider range of compounds with diverse properties.

Schiff bases, or imines, are readily formed through the condensation reaction between a primary amine and a carbonyl group (aldehyde or ketone). The acetyl group of 2-acetylpyridine derivatives is a common substrate for this reaction. For example, 2-acetylpyridine can react with various amines, such as 4-(2-aminoethyl)morpholine (B49859) or N,N-dimethylethylenediamine, to form the corresponding Schiff base ligands. mdpi.com These ligands are of significant interest in coordination chemistry and can be used to synthesize metal complexes. mdpi.comconnectjournals.com

Similarly, amino acids can be condensed with 2-acetylpyridine to form Schiff bases. The reaction of leucine (B10760876) or other amino acids with 2-acetylpyridine, often in the presence of a metal salt, yields tridentate Schiff base ligands that can coordinate with metal ions like Cu(II), Co(II), and Ni(II). researchgate.net The table below summarizes the formation of various Schiff bases from 2-acetylpyridine and different amine-containing compounds.

Amine ReactantResulting Schiff Base Ligand TypeReference
4-(2-aminoethyl)morpholineN,N',N''-donor ligand mdpi.com
4-(2-aminoethyl)piperazineN,N',N''-donor ligand mdpi.com
N,N-dimethylethylenediamineN,N',N''-donor ligand mdpi.com
LeucineTridentate ligand (pyridyl N, azomethine N, carbonyl O) researchgate.net
4-amino-3-ethyl-5-mercapto-s-triazoleAzomethine-containing ligand connectjournals.com

The this compound scaffold can be used to construct new heterocyclic rings, such as thiazole. A primary route to thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In this context, the acetyl group of an acetylpyridine can be halogenated at the α-position (the carbon adjacent to the carbonyl group), typically using bromine, to form a 2-bromoacetylpyridine intermediate. This intermediate then undergoes cyclocondensation with thiourea (B124793) to yield a 2-aminothiazole (B372263) derivative. mdpi.com

This strategy has been successfully employed to prepare 2-amino-4-(2-pyridyl)thiazole from 2-acetylpyridine. mdpi.com The resulting aminothiazole can be further modified. For instance, the amino group on the thiazole ring can be reacted with carboxylic acids to form amides or with isocyanates to form ureas. mdpi.com Additionally, the thiazole ring itself can be functionalized, as seen in the reaction of a thiourea derivative with various electrophiles like hydrazonyl chlorides or α-bromoketones to yield a range of substituted thiazoles attached to a pyridine scaffold. nih.gov

Chalcone (B49325) Synthesis and Subsequent Heterocyclic Transformations

The acetyl group of this compound serves as a key functional handle for Claisen-Schmidt condensation, a reliable method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). ipb.ptnih.gov This reaction typically involves the base-catalyzed condensation of the acetyl group with various aromatic or heteroaromatic aldehydes. researchgate.nethumanjournals.comgrafiati.comgrafiati.com Common bases used include potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solvent like ethanol (B145695) at room temperature. researchgate.nethumanjournals.comgrafiati.com

These chalcones are not merely final products but are valuable intermediates for the synthesis of a wide array of heterocyclic compounds. ipb.ptresearchgate.net The α,β-unsaturated ketone moiety within the chalcone structure is susceptible to cyclization reactions with various reagents, leading to the formation of diverse heterocyclic systems. ipb.ptscirp.org For instance, reaction with reagents like guanidine hydrochloride, urea, or thiourea can yield pyrimidine (B1678525) derivatives. scirp.org Similarly, pyrazoline and isoxazole (B147169) derivatives can be prepared by reacting the chalcones with hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride, respectively. ipb.ptresearchgate.netuobaghdad.edu.iq

Another synthetic strategy involves the direct coupling of 2-aminopyridines with trans-chalcones. A reported method utilizes a copper ferrite (B1171679) (CuFe₂O₄) superparamagnetic nanoparticle catalyst to facilitate the aerobic coupling of 2-aminopyridines with trans-chalcones, yielding aroylimidazo[1,2-a]pyridines. rsc.org This heterogeneous catalytic system offers a straightforward route to fused N-heterocycles. rsc.org

Table 1: Synthesis of Heterocyclic Derivatives from Acetylpyridine-Based Chalcones

Starting AcetylpyridineAldehydeCondensation ReagentCyclizing ReagentResulting HeterocycleReference
2-AcetylpyridineVarious Aromatic AldehydesKOH/EthanolGuanidine Hydrochloride2-Amino-4-(pyridin-2-yl)-6-arylpyrimidine scirp.org
2-AcetylpyridineVarious Aromatic AldehydesKOH/EthanolUrea4-(Pyridin-2-yl)-6-arylpyrimidin-2(1H)-one uobaghdad.edu.iq
2-AcetylpyridineVarious Aromatic AldehydesKOH/EthanolThiourea4-(Pyridin-2-yl)-6-arylpyrimidine-2(1H)-thione uobaghdad.edu.iq
2-AcetylpyridineVarious Aromatic AldehydesKOH/EthanolHydrazine HydratePyrazoline Derivatives uobaghdad.edu.iq
2-Aminopyridine--trans-Chalcones (with CuFe₂O₄ catalyst)Aroylimidazo[1,2-a]pyridines rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Strategic Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound core, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Key reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have been successfully applied to aminopyridine substrates. researchgate.netcore.ac.ukbg.ac.rsscirp.org

The Suzuki-Miyaura reaction facilitates the coupling of halo-aminopyridines with arylboronic acids to form biaryl compounds. researchgate.netorganic-chemistry.org Highly active and stable palladium-phosphine catalysts, such as those with dialkylbiphenylphosphino ligands, have been developed to overcome the challenges associated with nitrogen-containing heterocycles, which can often inhibit the catalyst. organic-chemistry.org These catalysts are effective even with highly basic aminopyridines and allow for the coupling of a wide range of substrates, including sterically hindered and electron-deficient partners, in good to excellent yields. organic-chemistry.org

The Buchwald-Hartwig amination is a crucial method for forming C-N bonds, coupling aminopyridines with aryl halides. nih.gov The use of 2-aminopyridine as a nucleophilic partner in palladium catalysis can be challenging because it tends to bind irreversibly to the palladium center, thereby deactivating the catalyst. core.ac.uk However, specific catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands like Pd-PEPPSI-IPentCl, have been shown to resist this poisoning effect and effectively catalyze the coupling of 2-aminopyridine derivatives with aryl and heteroaryl halides. core.ac.uk Ligands like Xantphos are also commonly used in these transformations. nih.gov

The Sonogashira coupling enables the reaction of halo-aminopyridines with terminal alkynes, leading to the synthesis of 2-amino-3-alkynylpyridines. scirp.org These products are important precursors for various heterocyclic systems, including azaindoles. scirp.orgmdpi.com Optimized conditions for this reaction often involve a palladium catalyst like Pd(CF₃COO)₂, a phosphine (B1218219) ligand such as PPh₃, and a copper(I) co-catalyst (CuI). scirp.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aminopyridine Scaffolds

Reaction TypeAminopyridine SubstrateCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki-Miyaura3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / SPhos3-Amino-2-(2-methoxyphenyl)pyridine organic-chemistry.org
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(dppf)Cl₂ / Na₂CO₃5-Aryl-2-methylpyridin-3-amine researchgate.net
Buchwald-Hartwig Amination2-Aminopyridine derivativesAryl halidesPd-PEPPSI-IPentCl / Na-BHTN-Aryl-2-aminopyridines core.ac.uk
Buchwald-Hartwig AminationAminopyrimidineAryl bromidesPdCl₂(PPh₃)₂ / Xantphos / NaOtBuN-Aryl-pyrimidin-2-amines nih.gov
Sonogashira Coupling2-Amino-3-bromopyridineTerminal alkynesPd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-alkynylpyridines scirp.org

Electrophilic and Nucleophilic Substitution Reactions in Derivatization

The reactivity of the this compound ring is governed by the interplay of its substituents and the ring nitrogen. The pyridine ring itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the presence of the strongly activating amino group at the C-2 position enhances the electron density of the ring, facilitating electrophilic attack. Conversely, the acetyl group at C-5 is an electron-withdrawing, deactivating group.

For electrophilic substitution , the amino group directs incoming electrophiles primarily to the C-3 and C-5 positions. In the case of 2-aminopyridine nitration, the major product is the 5-nitro isomer, with the 3-nitro isomer formed as a secondary product. sapub.orgresearchgate.net This regioselectivity is explained by factors including electronic effects and a concept termed "electric hindrance," which considers the electrostatic repulsion in the reaction intermediates. sapub.orgresearchgate.net Bromination of 5-substituted 2-aminopyridines also occurs on the free base, with the rate influenced by the substituent at the C-5 position. rsc.org

The pyridine ring is inherently more susceptible to nucleophilic substitution than benzene, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. gcwgandhinagar.com The classic Chichibabin reaction, for instance, involves the direct amination of pyridine at the C-2 position using sodium amide. wikipedia.org In this reaction, a nucleophilic amino group adds to the ring, followed by the elimination of a hydride ion. wikipedia.org For less activated substrates, nucleophilic aromatic substitution (SNAr) typically requires a good leaving group, such as a halide, at the substitution site. The synthesis of 2-aminopyridines can be achieved through the SNAr reaction of 2-halopyridines with amine nucleophiles, although this can require harsh conditions. chemistryviews.org Milder methods have been developed using bench-stable N-(1-ethoxyvinyl)-2-halopyridinium salts, which undergo SNAr with amines under mild, metal-free conditions. chemistryviews.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to enhance efficiency, reduce waste, and improve safety. rsc.org Key strategies include the use of alternative energy sources, environmentally benign solvents, and reusable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields for the preparation of heterocyclic compounds. scispace.comd-nb.info For example, the synthesis of pyridine-based chalcones from 2-acetylpyridine and various aldehydes has been efficiently carried out under microwave irradiation using PEG-400 as a green solvent. researchgate.net This method provides an eco-friendly alternative to conventional heating. researchgate.net Similarly, multicomponent reactions to produce complex pyridine derivatives have been accelerated using microwave heating. nih.govresearchgate.net

The use of heterogeneous and reusable catalysts is another cornerstone of green synthetic chemistry. Superparamagnetic nanoparticles, such as copper ferrite (CuFe₂O₄), have been employed for the coupling of 2-aminopyridines with chalcones. rsc.org These catalysts can be easily separated from the reaction mixture using a magnet and reused multiple times without significant loss of activity. rsc.org Other green catalysts include functionalized cellulose-based materials, which have been used for the synthesis of imidazopyridine derivatives. researchgate.net

Executing reactions in aqueous media or under solvent-free conditions further enhances their green credentials. niscpr.res.in The Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acids has been successfully performed in water using a mesoporous silica (B1680970) nanosphere-supported palladium(II) 2-aminopyridine complex as the catalyst. rsc.org Solvent-free Claisen-Schmidt condensations, initiated by grinding solid reactants together, represent another energy-efficient and low-waste approach to chalcone synthesis. niscpr.res.in Multicomponent reactions for synthesizing various heterocyclic derivatives, including those of pyridine, have also been developed using water as the solvent and inexpensive, non-toxic catalysts like alum. tandfonline.com

Coordination Chemistry and Metal Complexation of 2 Amino 5 Acetylpyridine Derivatives

Design and Synthesis of Metal Ligands Based on the 2-Amino-5-acetylpyridine Scaffold

The inherent functionalities of the this compound core, namely the amino group and the acetyl moiety, provide reactive sites for the synthesis of more elaborate ligand systems. These ligands are then used to chelate with various metal ions, leading to the formation of stable coordination complexes.

Schiff Base Ligands Derived from 2-Acetylpyridine (B122185) and Amino Acids (e.g., Methionine, Leucine)

Schiff base ligands are readily synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. In this context, the acetyl group of 2-acetylpyridine reacts with the amino group of amino acids like methionine and leucine (B10760876) to form tridentate ligands. uomustansiriyah.edu.iqtandfonline.com

For instance, the reaction of 2-acetylpyridine with methionine yields the Schiff base ligand (S)-4-(methylthio)-2-((1-(pyridin-2-yl)ethylidene)amino)butanoic acid. uomustansiriyah.edu.iq This ligand can then coordinate with various transition metal ions such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). uomustansiriyah.edu.iq The resulting complexes have been shown to exhibit different geometries, with most adopting an octahedral configuration, while the Zn(II) complex forms a tetrahedral structure. uomustansiriyah.edu.iq

Similarly, Schiff base ligands derived from 2-acetylpyridine and leucine have been prepared and used to synthesize complexes with Cu(II), Co(II), Ni(II), Cr(III), and Fe(III) chlorides. acs.orgacs.org The coordination of these ligands can occur in two modes. They can act as neutral tridentate ligands, coordinating through the pyridyl nitrogen, azomethine nitrogen, and carbonyl oxygen. acs.orgacs.org Alternatively, they can behave as mononegative tridentate ligands by coordinating through the pyridyl nitrogen, azomethine nitrogen, and carboxylate oxygen after deprotonation. tandfonline.comacs.orgacs.orgtandfonline.com The geometry of these complexes varies depending on the metal ion, with observed structures including tetrahedral, octahedral, and square-planar arrangements. acs.orgacs.orgtandfonline.com

The formation of these Schiff base complexes is often influenced by the pH of the reaction medium. researchgate.net For the condensation to occur, the pH needs to be suitable to avoid the protonation of the amino group of the amino acid, which would inhibit its nucleophilic attack on the carbonyl carbon of 2-acetylpyridine. acs.orgresearchgate.net

Pyridylidene Amine (PYE) and Pyridylidene Amide (PYA) Ligand Architectures

Pyridylidene amine (PYE) and pyridylidene amide (PYA) ligands represent a more recent class of nitrogen-based ligands that exhibit unique electronic flexibility. nih.gov These ligands can be represented by zwitterionic or neutral quinoidal resonance structures, allowing them to act as either π-basic or π-acidic donors. nih.gov This adaptability makes them valuable in the design of catalysts and materials with tunable properties. nih.gov

PYE and PYA ligands can be designed to be mono-, bi-, or tridentate, offering versatility in their coordination to metal centers. nih.govresearchgate.net Pincer-type PYA ligands, for example, have been successfully coordinated to both noble and base metals and have shown catalytic activity in various redox reactions. nih.gov The electronic properties of these ligands can be probed using techniques like NMR spectroscopy by observing the chemical shifts of specific protons. nih.gov

Other Multidentate Ligand Designs

The this compound scaffold can be incorporated into larger, more complex multidentate ligand systems. nih.gov These designs can lead to the formation of binuclear or polynuclear metal complexes. nih.gov For example, Schiff base ligands with multiple donor atoms can coordinate to two or more metal ions. bohrium.com The design of such ligands allows for the synthesis of complexes with specific geometries and potential applications in areas like catalysis and materials science. researchgate.net

Spectroscopic and Structural Characterization of Coordination Complexes

A combination of spectroscopic techniques is employed to elucidate the structure and bonding in coordination complexes derived from this compound.

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the coordination sites of a ligand to a metal ion. The comparison of the FTIR spectrum of the free ligand with that of the metal complex reveals shifts in the vibrational frequencies of the functional groups involved in coordination.

In the case of Schiff base complexes derived from 2-acetylpyridine and amino acids, the IR spectra typically show a band corresponding to the azomethine (-C=N-) group, confirming the condensation reaction. tandfonline.com Shifts in the vibrational frequencies of the pyridyl ring, the azomethine nitrogen, and the carboxylate group upon complexation indicate their involvement in coordination to the metal center. tandfonline.comtandfonline.com For instance, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the structure of the ligands and their complexes in solution.

For Schiff base ligands, the ¹H NMR spectrum can confirm the formation of the imine bond. tandfonline.com Upon complexation, changes in the chemical shifts of the protons adjacent to the coordinating atoms can be observed. tandfonline.com For example, in complexes of the Schiff base derived from 2-acetylpyridine and methionine, the ¹H and ¹³C NMR spectra, along with other spectroscopic data, have been used to confirm the proposed structures. uomustansiriyah.edu.iq Similarly, ¹H NMR has been utilized to characterize complexes of Schiff bases derived from 2-acetylpyridine and leucine. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a vital analytical technique for characterizing the formation and electronic properties of metal complexes involving this compound and its derivatives. This method provides insights into the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. The spectra of these complexes typically exhibit two main types of absorption bands: those arising from internal ligand transitions (π→π*) and those involving the metal center, namely d-d transitions and charge-transfer bands.

Upon coordination of a ligand like a this compound derivative to a metal ion, shifts in the absorption bands corresponding to the ligand's internal electronic transitions are often observed. More significantly, new bands appear in the visible region of the spectrum. These new absorptions are characteristic of the metal complex itself.

For transition metal complexes, bands in the lower energy region of the visible spectrum can often be assigned to d-d electronic transitions, where an electron is excited from one d-orbital to another. The energy and intensity of these bands are highly dependent on the geometry of the coordination sphere around the metal ion. For instance, studies on copper(II) complexes with related pyridine-based Schiff base ligands have shown absorption bands in the 646–655 nm range, which are assigned to the ²Eg → ²T2g transition, indicative of a distorted square pyramidal geometry. acs.org The formation of octahedral, tetrahedral, or square-planar geometries each results in a unique d-d transition pattern, allowing for the elucidation of the complex's structure in solution. uomustansiriyah.edu.iqresearchgate.net

Additionally, ligand-to-metal charge transfer (LMCT) bands can appear, typically in the ultraviolet or near-visible region. acs.org These transitions involve the transfer of an electron from a ligand-based molecular orbital to a metal-based d-orbital. The absence of certain transitions, such as n→π* bands, upon complexation can indicate the involvement of non-bonding electrons from heteroatoms (like the pyridine (B92270) nitrogen) in the coordination to the metal center. mdpi.com

Table 1: Representative UV-Vis Spectral Data for Metal Complexes with Pyridine-based Ligands

Complex Type Solvent λmax (nm) Assignment Inferred Geometry
Cu(II) Schiff Base acs.org Methanol 371–389 LMCT Distorted Square Pyramidal
Cu(II) Schiff Base acs.org Methanol 646–655 d-d (²Eg → ²T2g) Distorted Square Pyramidal
Cr(III)-Glycine researchgate.net - 420, 548 d-d Octahedral

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for confirming the identity and composition of metal complexes of this compound derivatives. This technique is used to determine the mass-to-charge ratio (m/z) of intact complex ions, thereby providing direct evidence of complex formation and allowing for the verification of its molecular weight. acs.org

In ESI-MS analysis, a solution of the metal complex is sprayed into the mass spectrometer, generating gaseous ions of the complex without significant fragmentation. The resulting mass spectrum displays peaks corresponding to the molecular ion of the complex, often with associated solvent molecules or counter-ions. This information is crucial for confirming the stoichiometry of the ligand-to-metal ratio in the newly synthesized compound. researchgate.net The isotopic distribution pattern of the peaks can also be analyzed to further confirm the elemental composition, as many transition metals have distinctive isotopic signatures.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of newly synthesized metal complexes of this compound. This method quantitatively measures the percentage by weight of key elements within the compound, typically carbon (C), hydrogen (H), and nitrogen (N). uomustansiriyah.edu.iqresearchgate.netias.ac.in The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula of the complex. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the synthesized compound. mdpi.com

This technique is essential for verifying that the coordination reaction has proceeded as expected and that the isolated product has the correct stoichiometry of metal, ligand, counter-ions, and any coordinated or lattice solvent molecules.

Table 2: Example of Elemental Analysis Data for Cu(II) Complexes with Pyridine Amide Ligands

Molecular Formula Element Calculated (%) Found (%)
C12H16CuN6O10 mdpi.com C 30.81 30.83
H 3.45 3.46
N 17.96 17.94
C14H16CuN6O8 mdpi.com C 36.57 36.55
H 3.51 3.54

Single-Crystal X-ray Diffraction Studies of Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of metal complexes in the solid state. This powerful technique provides precise information about the coordination geometry of the central metal ion, the coordination modes of the this compound derivative ligands, and the exact bond lengths and angles within the molecule. researchgate.netias.ac.in

By analyzing the diffraction pattern of a single crystal, researchers can construct a detailed model of the atomic arrangement. This reveals the spatial disposition of the ligands around the metal center, confirming whether the geometry is, for example, octahedral, tetrahedral, or square planar. researchgate.netmdpi.com It also clarifies which atoms of the ligand are directly bonded to the metal ion. For a ligand like this compound, this could involve coordination through the pyridine ring nitrogen, the amino group nitrogen, and/or the carbonyl oxygen of the acetyl group. pipzine-chem.com

Geometrical Configurations and Coordination Modes in Metal Complexes

Metal complexes derived from this compound and related ligands exhibit a variety of geometrical configurations, which are primarily determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. The ligand itself, with its multiple potential donor sites (the pyridine nitrogen, the amino nitrogen, and the acetyl oxygen), can act as a monodentate or a polydentate ligand, leading to diverse structural outcomes. pipzine-chem.com

Commonly observed geometries for transition metal complexes include:

Octahedral: This is a frequent coordination geometry for many transition metals, including Mn(II), Co(II), Ni(II), Fe(III), and Cr(III). uomustansiriyah.edu.iqresearchgate.net In these complexes, the central metal ion is coordinated to six donor atoms. For instance, two tridentate Schiff base ligands derived from 2-acetylpyridine can coordinate to a metal ion to form an octahedral complex. uomustansiriyah.edu.iq

Tetrahedral: This geometry is often adopted by metal ions such as Zn(II) and Co(II). uomustansiriyah.edu.iqresearchgate.net It involves the coordination of four ligand donor atoms to the central metal. Studies have shown that Zn(II) can form a tetrahedral complex with a 1:1 metal-to-ligand ratio with a Schiff base derived from 2-acetylpyridine. uomustansiriyah.edu.iq

Square-Planar: This configuration is characteristic of d⁸ metal ions like Cu(II) and Ni(II). researchgate.net The metal is coordinated to four donor atoms in the same plane.

Square-Pyramidal: Copper(II) complexes, in particular, are known to adopt distorted square-pyramidal geometries, as confirmed by both X-ray crystallography and UV-Vis spectroscopy. acs.org

Pentagonal-Bipyramidal: While less common, this seven-coordinate geometry can occur with larger metal ions or specific ligand systems designed to favor it.

The coordination mode describes how the ligand binds to the metal center. This compound can potentially coordinate in several ways. In many aminopyridine complexes, coordination occurs through the endocyclic pyridine nitrogen atom. mdpi.commdpi.com Depending on the reaction conditions and the metal ion, the amino group and the carbonyl oxygen can also participate in chelation, allowing the ligand to act as a bidentate or even tridentate donor, particularly after condensation to form a Schiff base. researchgate.net

Electronic Properties and Redox Behavior of Metal Complexes

The coordination of this compound derivatives to a metal ion significantly alters the electronic properties of both the metal and the ligand. These changes can be investigated through techniques such as magnetic susceptibility measurements and electrochemical methods like cyclic voltammetry. uomustansiriyah.edu.iq

Magnetic measurements help determine the number of unpaired electrons in the complex, which provides information about the metal's oxidation state and the electronic configuration (e.g., high-spin vs. low-spin) in geometries like octahedral. researchgate.net For instance, a copper(II) complex with a magnetic moment of 1.81 B.M. indicates a paramagnetic species with one unpaired electron, consistent with a square planar or distorted octahedral geometry. researchgate.net Some complexes, such as a 2-aminopyridine (B139424) copper acetate (B1210297) system, have been shown to exhibit ferromagnetic properties. researchgate.net

The redox behavior of the metal complexes is also of significant interest. The coordination of ligands influences the reduction and oxidation potentials of the central metal ion. Cyclic voltammetry is used to study these electron transfer processes. The synergy between a redox-active metal center and a redox-active ligand can lead to interesting catalytic properties. rsc.org For example, cobalt complexes with redox-active pyridine-containing ligands have been shown to be effective catalysts for proton reduction, a key reaction in hydrogen production. rsc.org The electronic properties of the ligand, modified for instance by introducing electron-withdrawing groups, can have a substantial impact on the catalytic activity of the resulting metal complex. rsc.org

Biological and Pharmacological Investigations of 2 Amino 5 Acetylpyridine and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 2-aminopyridine (B139424) have been a subject of interest in medicinal chemistry due to their potential to interact with various biological targets, including enzymes crucial to physiological and pathological processes.

Adenosine (B11128) Kinase (AK) Inhibition Mechanisms

Adenosine kinase (AK) is a key enzyme that regulates the concentration of adenosine, an endogenous modulator involved in reducing cell excitability during tissue stress. nih.gov By phosphorylating adenosine to adenosine monophosphate, AK effectively lowers intracellular and extracellular adenosine levels. Inhibition of this enzyme is a therapeutic strategy aimed at increasing local adenosine concentrations, particularly in tissues undergoing trauma or stress, thereby enhancing adenosine's protective effects. nih.govnih.gov This mechanism is sought for potential applications in conditions like epilepsy, ischemia, and pain. nih.gov

While the inhibition of AK is a significant area of research, literature specifically detailing the activity of 2-Amino-5-acetylpyridine or its direct derivatives against adenosine kinase is limited. The general mechanism of AK inhibitors involves binding to the enzyme to prevent the phosphorylation of adenosine, which leads to an accumulation of endogenous adenosine at sites of release. nih.gov Potent inhibitors have been developed that show high specificity for AK over other adenosine-related enzymes and receptors. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Their inhibition can lead to therapeutic effects in neurological disorders. A series of N-pyridyl-hydrazone derivatives, which are structurally related to 2-aminopyridines, have been synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B. mdpi.com

Several of these synthesized compounds demonstrated significant inhibitory effects, with IC₅₀ values in the micromolar range. mdpi.com Notably, the introduction of different substituents on the phenyl ring of the hydrazone moiety influenced both the potency and selectivity of the inhibition. For instance, compounds featuring a trifluoromethyl (CF₃) or a hydroxyl (OH) group at the 4-position of the phenyl ring exhibited considerable inhibitory activity against both MAO-A and MAO-B. mdpi.com Furthermore, replacing the phenyl ring with heterocyclic moieties such as N-methylpyrrole, furan, or pyridine (B92270) resulted in some of the most potent and specific inhibitors against MAO-A. mdpi.com Kinetic studies of the most active compounds, like compound 2j , identified them as mixed-type inhibitors. mdpi.com

Inhibitory Activity of Selected 2-Aminopyridine Derivatives Against MAO-A and MAO-B mdpi.com
CompoundSubstituentMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
2i4-CF₃14.0115.42
2j4-OH12.359.30
2kN-methylpyrrole6.12> 50
2lFuran10.64> 50
2nPyridine9.52> 50

Cholinesterase (ChE) Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are primary targets in the symptomatic treatment of Alzheimer's disease. Various derivatives of 2-aminopyridine have been investigated as inhibitors of these enzymes. nih.govacs.org Studies have shown that derivatives of 2-amino-4,6-dimethylpyridine, such as arylcarboxamides and thiocarbamides, are moderately active inhibitors of both AChE and BChE. nih.gov Structure-activity relationship studies revealed that inhibitory potency could be enhanced by increasing the molecular volume and replacing the amide oxygen with sulfur. nih.gov

More complex 2-aminopyridine derivatives have been designed as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. acs.orgnih.gov A series of pyridine diamines linked by a flexible alkyl chain showed potent, nanomolar inhibition of both AChE and BChE. acs.orgacs.org For example, compound 22 , a pyrimidine (B1678525) derivative with an indole (B1671886) group, was identified as the most potent inhibitor of equine BChE with a Kᵢ value of 99 ± 71 nM. acs.org Molecular docking studies confirmed that these compounds can bind simultaneously to both sites within the enzyme gorge. acs.orgnih.gov

Inhibitory Activity of Selected Pyridine Derivatives Against Cholinesterases
CompoundEnzymeInhibition (IC₅₀ or Kᵢ)Reference
Carbamate 8Human AChEIC₅₀ = 0.153 µM nih.gov
Carbamate 11Human BChEIC₅₀ = 0.828 µM nih.gov
Compound 22 (Pyrimidine derivative)Equine BChEKᵢ = 99 nM acs.org
Compound 25 (Pyridine derivative)EeAChE73% inhibition at 9 µM acs.org

Antimicrobial Activities

The emergence of multidrug-resistant bacteria has spurred the search for new antimicrobial agents. The 2-aminopyridine scaffold has been identified as a promising starting point for the development of novel antibacterial compounds. ccsenet.org

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Methicillin-resistant Staphylococcus aureus)

Numerous studies have demonstrated the efficacy of 2-aminopyridine derivatives against Gram-positive bacteria, including challenging multidrug-resistant (MDR) strains of Staphylococcus aureus (MRSA). ccsenet.orgccsenet.org A synthesized series of N-acylated 2-aminopyridine derivatives showed very good activity against four different MDR-S. aureus strains, with many of the compounds exhibiting greater potency than the standard drug vancomycin. ccsenet.org For example, against the MRSA-252 strain, a derivative with a chlorine at position C2 showed an inhibitory concentration of 8.9 µg/mL, compared to 18.6 µg/mL for vancomycin. ccsenet.org

In another study, a series of 2-amino-3-cyanopyridine (B104079) derivatives was synthesized, and one compound, 2c , showed particularly high activity against S. aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. nih.govnih.gov Other Gram-positive bacteria such as Bacillus cereus and Enterococcus faecalis were also sensitive, though at higher concentrations. nih.gov Research has also identified polyheterocyclic compounds derived from 2-aminoazine precursors that are potent against MRSA, with MIC values ranging from 3.125 to 6.25 μg/ml. frontiersin.org

Minimum Inhibitory Concentration (MIC) of 2-Aminopyridine Derivatives Against Gram-Positive Bacteria
Derivative Class/CompoundBacterial StrainMIC (µg/mL)Reference
Compound 3c (N-acylated)MRSA-2528.9 ccsenet.org
Compound 3c (N-acylated)EMRSA-1621.4 ccsenet.org
Compound 2c (2-amino-3-cyanopyridine)S. aureus0.039 nih.govnih.gov
Compound 2c (2-amino-3-cyanopyridine)B. subtilis0.039 nih.govnih.gov
Compound 2c (2-amino-3-cyanopyridine)B. cereus0.078 nih.gov
Compound 6l (Polyheterocyclic)MRSA-13.125 frontiersin.org
Compound 6s (Polyheterocyclic)MRSA-23.125 frontiersin.org
Compound 6t (Polyheterocyclic)MRSA-36.25 frontiersin.org

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa)

The efficacy of 2-aminopyridine derivatives against Gram-negative bacteria appears to be more variable. Several studies have reported that their synthesized compounds lacked significant activity against strains like Escherichia coli and Pseudomonas aeruginosa. nih.govfrontiersin.org The structural differences in the cell wall of Gram-negative bacteria often pose a greater challenge for compound penetration.

However, specific derivatives have shown notable activity. A study focused on the glyoxylate (B1226380) shunt in P. aeruginosa found that certain 2-aminopyridine analogs could completely inhibit bacterial growth when acetate (B1210297) was the sole carbon source. nih.gov Compound SB002 , for example, demonstrated an MIC of 1.6 µM under these conditions, indicating it is cell-permeable and effective by targeting the organism's central metabolism. nih.govresearchgate.net

Against Acinetobacter baumannii, a pathogen known for high rates of resistance, pyridinylhydrazone derivatives have been investigated. nih.gov Two compounds from this class were able to both inhibit the formation of and destroy established bacterial biofilms at a concentration of 12.5 µg/mL, suggesting their potential as scaffolds for developing new antibiofilm agents. nih.gov

Inhibitory Activity of 2-Aminopyridine Derivatives Against Gram-Negative Bacteria
Derivative Class/CompoundBacterial StrainActivity MetricValueReference
Compound SB002P. aeruginosa PAO1MIC (in M9-acetate)1.6 µM nih.govresearchgate.net
Compound SB023P. aeruginosa PAO1MIC (in M9-acetate)13.5 µM nih.govresearchgate.net
Pyridinylhydrazone BA. baumanniiBiofilm Inhibition/Destruction Conc.12.5 µg/mL nih.gov
Pyridinylhydrazone DA. baumanniiBiofilm Inhibition/Destruction Conc.12.5 µg/mL nih.gov

Antifungal Activities

Derivatives of this compound have been the subject of various studies to determine their potential as antifungal agents. Research has shown that modifications to the core structure of 2-aminopyridine can lead to compounds with significant activity against various fungal strains. For instance, a series of 2-amino-5-substituted pyridine derivatives were synthesized and evaluated against phytopathogenic fungi, demonstrating that the 2-aminopyridine moiety plays a central role in their pharmacological properties. researchgate.net

In one study, the introduction of a benzotriazole (B28993) group through a hydroxymethyl bridge to the amino group of the pyridine ring resulted in better fungicidal activity compared to substitution on the carbon of the pyridine ring. researchgate.net Furthermore, replacing the benzotriazole moiety with thiophenol led to the strongest fungicidal activity within the tested series. researchgate.net Another study highlighted that triazole substituted benzotriazole derivatives also exhibited antifungal activities. researchgate.net Oxadiazole benzotriazole derivatives have shown good antifungal activity against Candida albicans and Aspergillus niger. researchgate.net

The antifungal potential of pyridine derivatives has been further demonstrated in other studies. For example, certain isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides, which are derivatives of pyridine, were found to be highly active antimicrobial agents, with some exhibiting activities better than the standard antifungal drug fluconazole. Additionally, a series of nicotinic acid benzylidene hydrazide derivatives showed that compounds with nitro and dimethoxy substituents were the most active against fungal strains like C. albicans and A. niger. mdpi.com The synthesis of 2-acylhydrazino-5-arylpyrroles also yielded compounds with very good antifungal activities against Candida species, with Minimum Inhibitory Concentration (MIC) values in the range of 0.39-3.12 µg/mL. nih.gov

Table 1: Antifungal Activity of Selected Pyridine Derivatives

Compound Type Fungal Strain(s) Activity/MIC Reference
Triazole substituted benzotriazole derivatives Not specified Antifungal activity reported researchgate.net
Oxadiazole benzotriazole derivatives C. albicans, A. niger Good antifungal activity researchgate.net
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides Not specified Better than fluconazole mdpi.com
Nicotinic acid benzylidene hydrazide derivatives C. albicans, A. niger Most active in the series mdpi.com
2-Acylhydrazino-5-arylpyrroles Candida species 0.39-3.12 µg/mL nih.gov

Antitubercular Activities

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular drugs. Derivatives of this compound have shown promise in this area. Pyridine-containing compounds are present in some antitubercular drugs and are known to possess a broad spectrum of biological activities, including antitubercular effects. nih.govnih.gov

In a study investigating new 2-acetylpyridine (B122185) and 2-acetylquinoline thiosemicarbazones, two compounds exhibited significant activity against Mycobacterium tuberculosis and other mycobacterial species, with MIC values less than or equal to 5 micrograms per ml for most of the tested organisms. nih.gov The addition of one of these compounds to a mixture of existing antitubercular drugs resulted in a combination with a very low MIC against nontuberculous mycobacteria, suggesting potential for combination therapy. nih.gov

Furthermore, a series of fluorinated chalcones and their 2-amino-pyridine-3-carbonitrile derivatives were screened for their in vitro antitubercular activity. nih.gov One of the 2-amino-pyridine-3-carbonitrile derivatives, compound 40, was identified as the most potent, with an MIC value of approximately 8 μM, which is comparable to broad-spectrum antibiotics and more potent than the first-line antitubercular drug pyrazinamide. nih.gov This compound was also found to be non-toxic to human liver cell lines. nih.gov Another study on 2,4-disubstituted pyridine derivatives showed their effectiveness against both intracellular and biofilm-forming tubercle bacilli. frontiersin.org Specifically, compounds 11 and 15 in this study demonstrated strong in vitro antitubercular effects with MIC99 values of 0.8 and 1.5 μg/ml, respectively. frontiersin.org

Table 2: Antitubercular Activity of Selected Pyridine Derivatives

Compound/Derivative Type Mycobacterium Strain(s) MIC Value Reference
2-Acetylpyridine thiosemicarbazones (Compounds L and 3I) M. tuberculosis, M. kansasii, M. avium, M. intracellulare ≤ 5 µg/mL nih.gov
2-Amino-pyridine-3-carbonitrile derivative (Compound 40) Not specified ~8 µM nih.gov
2,4-Disubstituted pyridine derivative (Compound 11) M. tuberculosis 0.8 µg/mL (MIC99) frontiersin.org
2,4-Disubstituted pyridine derivative (Compound 15) M. tuberculosis 1.5 µg/mL (MIC99) frontiersin.org

Anticancer and Cytotoxicity Evaluations

In Vitro Cytotoxicity Assays (e.g., MCF-7 Breast Cancer Cell Line)

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, including the MCF-7 breast cancer cell line. The MTT assay is a common method used to assess cell viability and the cytotoxic potential of chemical compounds. mdpi.com

One study on novel pyrano[3,2-c]pyridine derivatives found that they inhibited the growth and proliferation of MCF-7 cells in a dose- and time-dependent manner. semanticscholar.org The IC50 values for these compounds after 24 hours of exposure ranged from 60±4.0 to 180±6.0 μM, with the 4-CP.P compound being the most potent. semanticscholar.org Another study on imidazole–pyridine-based scaffolds also demonstrated potent inhibitory activity against MCF-7 cells, with some compounds having IC50 values as low as 1.35±0.13 μM. researchgate.net

The cytotoxic effects of other pyridine derivatives have also been explored. For instance, a synthetic β-nitrostyrene derivative showed inhibitory activity on MCF-7 cells with an IC50 value of 0.81 ± 0.04 μg/mL. nih.gov Thienopyrimidine derivatives, which are bioisosteres of purines, have also been synthesized and tested against breast cancer cell lines. nih.gov In one study, a 5-arylthieno[2,3-d]pyrimidine derivative exhibited cytotoxicity on the MCF-7 cell line with an IC50 of 9.1 nM. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Pyridine Derivatives against MCF-7 Cells

Compound/Derivative Type IC50 Value Reference
Pyrano[3,2-c]pyridine (4-CP.P) 60±4.0 μM (after 24h) semanticscholar.org
Imidazole–pyridine-based scaffold (Compound 5c) 1.35±0.13 μM researchgate.net
β-Nitrostyrene derivative (CYT-Rx20) 0.81 ± 0.04 µg/mL nih.gov
5-Arylthieno[2,3-d]pyrimidine 9.1 nM nih.gov

Anti-proliferative Effects on Leukemia Cell Lines (e.g., K563)

The anti-proliferative effects of this compound derivatives have also been evaluated against leukemia cell lines. In a study focused on developing potent and selective anti-tumor drugs, a novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative, based on the structure of dasatinib, showed potent and selective antiproliferative activity against human K563 leukemia cells with an IC50 of 16.3 µM. nih.gov This compound demonstrated greater selectivity for K563 cells compared to other cancer cell lines tested. nih.gov

Another study investigated the effects of novel 2-amino-5-benzylthiazole derivatives on human leukemia cells. ukrbiochemjournal.org These compounds were found to induce apoptosis, a form of programmed cell death, in the targeted leukemia cells. ukrbiochemjournal.org The study demonstrated that these derivatives caused DNA single-strand breaks and fragmentation without directly binding to or intercalating with the DNA. ukrbiochemjournal.org

Mechanisms of Tumor Cell Growth Inhibition

The mechanisms by which derivatives of this compound inhibit tumor cell growth are varied and depend on the specific chemical structure of the compound. One of the primary mechanisms observed is the induction of apoptosis. For example, novel 2-amino-5-benzylthiazole derivatives were shown to induce apoptosis in human leukemia cells by causing DNA damage. ukrbiochemjournal.org This process involved the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease, and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org

Other mechanisms include the inhibition of specific enzymes or pathways that are crucial for cancer cell survival and proliferation. For instance, some thienopyrimidine derivatives have been developed as inhibitors of protein tyrosine kinases (PTKs) like EGFR/HER2, which are often overexpressed in cancer cells and play a role in cell proliferation. nih.gov The inhibition of these kinases can block downstream signaling pathways and halt tumor growth. Additionally, some amino acid analogs have been shown to inhibit cancer cell proliferation by interfering with metabolic pathways. promegaconnections.com Cancer cells often have an increased demand for certain amino acids like glycine, and analogs that block the synthesis or uptake of these amino acids can selectively target cancer cells. promegaconnections.com This can lead to cell cycle arrest and apoptosis. promegaconnections.com

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have been recognized for their potential anti-inflammatory and immunomodulatory properties. pipzine-chem.com The pyridine ring is a structural component of several known anti-inflammatory drugs, such as piroxicam (B610120) and tenoxicam. researchgate.net The biological activity of pyridine derivatives is often linked to their ability to modulate the activity of inflammatory pathways and enzymes.

Research into substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, which are analogs of the anti-inflammatory drug amlexanox, has shown that these compounds can act as inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov The inhibition of these kinases is a potential therapeutic strategy for obesity and related inflammatory conditions. nih.gov One of the synthesized analogs demonstrated a robust IL-6 production in 3T3-L1 cells, which is a marker of efficacy, and showed weight loss and insulin-sensitizing effects in obese mice. nih.gov This highlights the potential of these pyridine derivatives to modulate inflammatory responses. Furthermore, various heterocyclic derivatives containing nitrogen atoms, including pyridine, are known to possess anti-inflammatory and analgesic properties. nih.gov

Antiviral Activities (e.g., against Classical Swine Fever Virus, HIV)

Derivatives of 2-aminopyridine have been a significant focus in the development of antiviral agents, particularly as inhibitors of the Human Immunodeficiency Virus (HIV). The pyridine moiety is a key structural component in several approved HIV-1 integrase inhibitors, which block the enzyme responsible for inserting the viral genome into the host cell's DNA, a critical step in retroviral replication. nih.gov

Research into pyridine-based compounds has led to the synthesis of various derivatives with potent anti-HIV activity. For instance, pyridine N-oxide derivatives have been identified as a class of anti-HIV compounds with multiple action mechanisms. nih.gov Some of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others function at a post-integrational step, affecting HIV gene expression. nih.gov

In the quest for novel HIV-1 integrase strand transfer inhibitors (INIs), synthetic approaches have utilized aminopyridine precursors. One strategy involves creating indole-pyridine hybrids. nih.gov Another approach has led to the development of tetrahydro-1H- nih.govmdpi.comoxazino[3,2-g]quinoline derivatives, which have shown inhibitory effects on HIV-1 integrase with IC50 values below 500 nM. nih.gov Furthermore, imidazo[1,2-a]pyridine-Schiff base derivatives have been synthesized and evaluated for their antiviral activity against both HIV-1 and HIV-2. rsc.org

While the research on pyridine derivatives against HIV is substantial, specific studies focusing on the antiviral activity of this compound or its direct derivatives against Classical Swine Fever Virus (CSFV) are less prominent in the available literature. General anti-CSFV strategies have explored other compounds, such as 5-aminolevulinic acid and its metabolite protoporphyrin IX (PPIX), which have demonstrated antiviral effects by inactivating virus particles and inhibiting the replication cycle. nih.govmdpi.com Other research has focused on uridine (B1682114) derivatives of 2-deoxy sugars, which inhibit the N-glycosylation process of viral proteins, thereby arresting viral growth. researchgate.net

Table 1: Antiviral Activity of Selected Pyridine Derivative Classes
Derivative ClassTarget VirusMechanism of ActionReference
Pyridine-based allosteric INIsHIV-1Integrase-LEDGF/p75 allosteric inhibition nih.gov
Tetrahydro-1H- nih.govmdpi.comoxazino[3,2-g]quinolinesHIV-1Integrase inhibition (IC50 < 500 nM) nih.gov
Pyridine N-oxide derivativesHIVReverse transcriptase inhibition and/or post-integration inhibition nih.gov
Imidazo[1,2-a]pyridine-Schiff basesHIV-1, HIV-2Inhibition of viral replication rsc.org

Antioxidant Properties and Mechanisms

Pyridine derivatives are recognized for their diverse biological properties, including antioxidant activity. The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and cellular damage.

A study on a series of 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines demonstrated their capacity for antioxidant activity through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Certain compounds within this series showed higher radical scavenging activity, highlighting the influence of specific structural features on their antioxidant potential. The presence of the pyridine ring, a fundamental building block in many biological systems like vitamins and enzymes, contributes to these properties.

Similarly, research into other heterocyclic compounds combined with aminopyridine-related structures has shown promise. For example, new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and evaluated for their antioxidant capabilities. nih.gov These compounds were tested using various radical scavenging assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) methods. The results indicated that derivatives featuring electron-donating substituents, such as a hydroxyl group, exhibited significant scavenging effects against the tested free radicals. nih.gov

Another class of compounds, 2-Amino-5-R-1,3,4-oxadiazoles linked with hindered phenol (B47542) fragments, has also been investigated for antioxidant properties. mdpi.com These molecules were found to be effective inhibitors of oxidative processes, with their antioxidant activity in vitro being higher than that of the standard antioxidant BHT (4-methyl-2,6-di-tert-butylphenol). mdpi.com This approach of combining a known antioxidant fragment (hindered phenol) with a heterocyclic moiety like an oxadiazole demonstrates a strategy to create new and effective antioxidants. mdpi.com

Pharmacological Mechanism Elucidation and Target Identification

Derivatives of 2-aminopyridine have been identified as ligands for various biological receptors, indicating their potential for targeted therapeutic applications.

One notable area of research involves the cannabinoid receptors. A series of 2-amino-5-aryl-pyridines were identified as selective agonists for the Cannabinoid Receptor 2 (CB2). sci-hub.se The CB2 receptor is highly expressed in peripheral immune tissues, and selective agonists are of interest for treating inflammatory and neuropathic pain without the psychotropic side effects associated with activating the CB1 receptor in the central nervous system. sci-hub.se

In a different therapeutic area, novel derivatives of 2-pyridinemethylamine have been developed as selective and potent agonists for the 5-HT1A receptor. nih.gov These receptors are involved in the modulation of mood and are a target for antidepressant and anxiolytic drugs. Specific derivatives in this class were found to bind with high affinity and selectivity to 5-HT1A receptors compared to dopaminergic D2 and adrenergic alpha1 receptors. nih.gov

Furthermore, a library of 1,5-disubstituted acylated 2-amino-4,5-dihydroimidazoles was screened, leading to the identification of novel inhibitors of the Retinoic Acid Receptor–related Orphan Receptors (RORs), with a slight selectivity towards RORγ. mdpi.com

Table 2: Receptor Binding Activity of 2-Aminopyridine Derivatives
Derivative ClassReceptor TargetActivityReference
2-Amino-5-aryl-pyridinesCannabinoid Receptor 2 (CB2)Selective Agonist sci-hub.se
2-Pyridinemethylamine derivatives5-HT1A ReceptorSelective Agonist nih.gov
1,5-Disubstituted acylated 2-amino-4,5-dihydroimidazolesRetinoic Acid Receptor–related Orphan Receptors (RORs)Inhibitor mdpi.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying how specific structural modifications influence biological activity. For pyridine derivatives, extensive SAR studies have been conducted to enhance their potency and selectivity for various targets.

In the development of selective CB2 agonists based on the 2-amino-5-aryl-pyridine scaffold, SAR investigations were key to identifying potent and selective compounds. sci-hub.se These studies explore how different substituents on the pyridine ring and the aryl group affect the compound's ability to bind to and activate the CB2 receptor.

Similarly, for imidazo[1,2-a]pyridine (B132010) derivatives designed as Nek2 inhibitors for cancer therapy, SAR analysis was performed to understand the structural requirements for potent inhibitory activity. nih.gov The results of such studies help in the rational design of more effective inhibitors. A review of the antiproliferative activity of various pyridine derivatives against cancer cell lines found that the number and position of substituents like methoxy (B1213986) (O-CH3), amino (NH2), and hydroxyl (OH) groups, as well as the presence of halogens and rings, significantly affect their activity, which is reflected in their IC50 values. nih.gov

SAR studies on 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, which incorporate a pyridine-like quinoline (B57606) core, have also been conducted to develop new antibacterial agents. mdpi.com This work highlights how molecular hybridization, guided by SAR principles, can combine multiple bioactive pharmacophores into a single molecule to potentially enhance therapeutic efficacy. mdpi.com

The therapeutic success of a drug candidate is highly dependent on its pharmacokinetic properties, including bioavailability. Research on 2-aminopyridine derivatives has included efforts to improve these characteristics.

In the development of a novel class of 5-HT1A receptor agonists, a primary goal was to improve the oral bioavailability of the lead compounds. nih.gov The study found that incorporating a fluorine atom into the side chain of the aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone structure led to analogues with enhanced and long-lasting agonist activity in rats after oral administration. nih.gov The placement of the fluorine atom at the C-4 position of the piperidine (B6355638) ring was particularly favorable for improving oral activity. nih.gov

In another study on imidazopyridine-Schiff base derivatives with anti-HIV potential, ADME (Absorption, Distribution, Metabolism, and Excretion) analysis suggested that the compounds had acceptable pharmacokinetic profiles. rsc.org However, the study also noted that solubility remained a limitation, indicating a need for further structural modifications to enhance bioavailability and therapeutic potential. rsc.org

Assessing the toxicological profile of new chemical entities is a critical step in drug development. For pyridine, the parent compound of the derivatives , some toxicological data is available.

In vitro genotoxicity tests for pyridine have indicated that it does not possess genotoxic potential. cdc.gov Assays for chromosomal aberrations using Chinese hamster ovary cells were negative, and tests using several strains of Salmonella typhimurium were also negative. cdc.gov An in vivo micronucleus test in mice, where pyridine was administered by gavage, also yielded negative results, providing no evidence that pyridine is genotoxic in living organisms. cdc.gov

Regarding reproductive and developmental toxicity, no studies were located concerning the teratogenic or broader reproductive effects of pyridine in either humans or animals. cdc.gov Therefore, the potential for this compound or its derivatives to cause birth defects remains uncharacterized based on the available data for the parent compound.

Lack of Publicly Available Research Data on the Central Nervous System Activity of this compound and Its Derivatives

Despite a comprehensive search of scientific literature, there is a notable absence of publicly available research specifically detailing the central nervous system (CNS) activity and neurobiological implications of this compound and its derivatives. Consequently, information regarding its potential excitotoxic mechanisms, a key area of modern neuropharmacological investigation, remains unelucidated.

The investigation into the neurobiological effects of chemical compounds is a critical step in the drug discovery and development process. Understanding how a substance interacts with the complex signaling pathways of the CNS is fundamental to assessing its therapeutic potential and safety profile. Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785), is a particularly important area of study for compounds that may interact with the CNS. nih.govnih.gov This process is implicated in a variety of neurological disorders, making the evaluation of a compound's potential to modulate excitotoxic pathways a priority. nih.govmdpi.com

Pyridine and its derivatives are a broad class of compounds, some of which are known to possess significant CNS activity. nih.govresearchgate.net For instance, research on various pyridine analogs has revealed a range of effects, from the neurotoxic properties of some to the neuroprotective effects of others that may act as antagonists at glutamate receptors. nih.gov However, the specific substitution pattern of an amino group at the 2-position and an acetyl group at the 5-position of the pyridine ring, as seen in this compound, creates a unique chemical entity whose biological activity cannot be reliably predicted from that of other pyridine derivatives.

Detailed preclinical studies, including in vitro assays on neuronal cell cultures and in vivo animal models, are essential to characterize the CNS effects of any new chemical entity. Such studies would typically investigate a compound's ability to cross the blood-brain barrier, its binding affinity for various CNS receptors (e.g., glutamate, GABA, serotonin, dopamine (B1211576) receptors), and its functional effects on neuronal activity. nih.govjebms.org Furthermore, specific assays would be required to determine if a compound like this compound or its derivatives modulate glutamate-mediated excitotoxicity, for example, by interacting with NMDA or AMPA receptors. nih.gov

The current body of scientific and medical literature lacks any such published studies for this compound. While the compound is available commercially as a chemical intermediate, its pharmacological properties, particularly in the context of the central nervous system, have not been reported in peer-reviewed research. Therefore, any discussion of its CNS activity or neurobiological implications would be purely speculative and without a scientific basis.

Future research would be necessary to explore the potential neuropharmacological profile of this compound and its derivatives. Such investigations would be the only scientifically valid means of determining their effects on the central nervous system and their relevance to conditions involving excitotoxic mechanisms.

Catalytic Applications of 2 Amino 5 Acetylpyridine Derived Ligands

Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to achieve high enantioselectivity in the synthesis of chiral molecules. Ligands derived from 2-Amino-5-acetylpyridine have been explored for their potential in inducing chirality in various reactions.

Enantioselective Additions (e.g., Diethylzinc (B1219324) to Benzaldehyde)

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral ligands play a crucial role in controlling the stereochemical outcome of such transformations. A modular approach has been utilized to synthesize chiral enantiomerically pure pyridyl alcohols from the chiral pool. diva-portal.org These ligands, varying in their electronic and steric properties, have been employed in the enantioselective addition of diethylzinc to benzaldehyde. diva-portal.org

In these reactions, the absolute configuration of the carbinol carbon atom in the ligand was found to be the primary determinant of the asymmetric induction's direction. diva-portal.org Interestingly, the electronic properties of the ligands exerted only a minor influence on the level of enantioselectivity achieved. diva-portal.org For instance, polymeric monoliths containing an amino alcohol moiety have been reported as highly effective ligands for the enantioselective catalytic addition of diethylzinc to benzaldehyde, achieving up to 99% enantiomeric excess (ee). nih.gov These supported catalysts also offer the advantage of being recoverable and reusable under flow conditions. nih.gov

Detailed studies have optimized reaction conditions such as solvent, chiral ligand loading, metal catalyst, reaction time, and temperature to maximize enantioselectivity. researchgate.net The results of these optimizations are often presented in tabular format to clearly delineate the impact of each variable.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Ligand Type Enantiomeric Excess (ee) Reference

Asymmetric Transfer Hydrogenation Reactions of Ketones

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a widely used and important transformation in organic synthesis. This method offers a safer and more convenient alternative to using high-pressure molecular hydrogen. acs.org Ligands derived from this compound can be modified to create chiral environments around a metal center, typically rhodium, ruthenium, or iridium, which are active in ATH. diva-portal.orgtaltech.ee

For example, iridium(I) complexes of pyridyl imines, which can be synthesized from the condensation of a pyridyl ketone like 2-acetylpyridine (B122185) with a chiral amine, have proven to be active catalysts in the asymmetric transfer hydrogenation of ketones. diva-portal.org The efficiency and enantioselectivity of these reactions are highly dependent on the structure of the ligand, the metal precursor, and the reaction conditions. taltech.ee Studies have shown that the stereoselectivity of the catalytic system is strongly influenced by the structure of the ketone substrate, with sterically more hindered ketones often leading to higher enantioselectivity. taltech.ee

Kinetic studies have been instrumental in understanding the mechanism of these reactions and the origin of enantioselectivity. nih.gov For instance, investigations into rhodium-catalyzed ATH with amino acid-derived ligands revealed that different coordination modes of the ligands can affect the rate-limiting step of the reaction, thereby influencing the stereochemical outcome. nih.gov

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

Catalyst System Enantiomeric Excess (ee) Configuration Reference
Rhodium-thioamide 95% R nih.gov
Rhodium-hydroxamic acid 97% S nih.gov

Chiral Ligand Design and Optimization Strategies

The rational design and optimization of chiral ligands are critical for achieving high performance in asymmetric catalysis. nih.gov A key challenge in ligand design is to balance the need for high stereoselectivity, often achieved by placing chiral elements close to the metal center, with the maintenance of high catalytic activity, which can be hampered by local steric hindrance. nih.gov

Several strategies have been employed to design effective chiral ligands from pyridine-containing precursors. A modular approach, where different chiral components and substituents can be systematically varied, has been widely adopted. diva-portal.orgnih.gov This allows for the fine-tuning of the ligand's steric and electronic properties. diva-portal.org C2-symmetric ligands, for example, are often designed because they can reduce the number of possible diastereomeric transition states, simplifying the stereochemical analysis and potentially leading to higher enantioselectivity. nih.gov However, C1-symmetric ligands have also proven to be highly effective. diva-portal.org

Recent advancements include the development of ligands with well-defined three-dimensional structures, such as those with rigid fused-ring frameworks and tunable spirocyclic ketal side walls. nih.gov This "double-layer control" design concept aims to minimize local steric hindrance while allowing for the tuning of the peripheral environment through remote substituents, thereby securing both reactivity and stereoselectivity. nih.gov The synthesis of such ligands often involves multi-step sequences, starting from readily available chiral precursors. diva-portal.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Ligands play a crucial role in these reactions by stabilizing the palladium catalyst, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's scope and efficiency. Ligands derived from this compound can be utilized in the synthesis of ligands for such transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is one of the most widely used cross-coupling methods. mdpi.commdpi.com The choice of ligand is critical for the success of this reaction, particularly when using challenging substrates. nih.gov

Ligands synthesized from pyridine-containing starting materials have been evaluated in palladium-catalyzed Suzuki-Miyaura reactions. rsc.org For instance, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, synthesized from 2-aminomethylpyridine, have been used in the coupling of sterically hindered biaryls and heterobiaryls. rsc.org The performance of these catalysts is often assessed by examining the reaction yield under various conditions, including different bases, solvents, and temperatures. mdpi.com The electronic and steric properties of the substituents on the pyridine (B92270) and phosphine (B1218219) moieties can be tuned to optimize the catalytic activity. acs.org

Table 3: Suzuki-Miyaura Coupling of 4-bromoacetophenone and Phenylboronic Acid

Catalyst System Yield Reference
Pd(II) with pyridine ligands >90% acs.org

Heck Reactions

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a fundamental method for the synthesis of substituted alkenes. wikipedia.org The ligand coordinated to the palladium center significantly influences the catalyst's activity and stability. mdpi.com

Palladium complexes bearing pyridine-derived ligands have been shown to be efficient precatalysts for Heck cross-coupling reactions. acs.org The catalytic activity of these complexes can be influenced by the electronic nature of the substituents on the pyridine ring. acs.org For example, a range of di- and tetrasubstituted Pd(II) complexes with various pyridine ligands have been tested in the coupling of aryl bromides with alkenes. acs.org The optimization of reaction conditions, such as temperature, base, and catalyst loading, is crucial for achieving high yields. analis.com.my In many cases, these reactions exhibit high trans selectivity. organic-chemistry.org

Table 4: Heck Reaction of 4-bromoacetophenone and Styrene

Catalyst System Yield Conditions Reference
Pd(OAc)2 with NHC ligand High conversion 80 °C, 4 h mdpi.com

Distal C–H Activation Processes

The selective functionalization of carbon-hydrogen (C–H) bonds at positions remote from a directing group is a formidable challenge in organic synthesis. Ligands derived from pyridine derivatives play a crucial role in overcoming this challenge by modulating the reactivity and selectivity of transition metal catalysts. nih.govresearchgate.net Pyridine-based ligands have been successfully employed in palladium-catalyzed meta-selective C–H arylation of arenes. nih.gov

In this context, a directing group on a substrate coordinates to a palladium catalyst, which then typically activates a proximal ortho-C–H bond. nih.gov However, through the use of a mediator like norbornene, the palladium center can be "walked" to a more distant position, enabling functionalization at the meta-position. The ligand's role is critical in this process. For instance, in the meta-arylation of nosyl-protected phenethylamines, various pyridine ligands were screened, and it was found that simple pyridine derivatives could efficiently promote the reaction. nih.gov While 4-acetylpyridine (B144475) was tested, simple pyridine proved more efficient for certain substrates, highlighting that the electronic and steric properties of the pyridine ligand are key to optimizing the reaction. nih.gov The general mechanism involves the formation of a palladacyclic intermediate which, after oxidative addition with an aryl halide, undergoes reductive elimination to form the new C-C bond. nih.gov

The development of these systems allows for the reduction of catalyst loading and demonstrates the feasibility of using only a catalytic amount of the norbornene mediator. nih.gov This strategy of using simple, tunable pyridine-based ligands represents a significant step toward making distal C–H activation a more practical and widely applicable tool in the synthesis of complex molecules. nih.govresearchgate.net

Table 1: Ligand Effect on Pd-Catalyzed Meta-C–H Arylation Reaction conditions: substrate (0.1 mmol), aryl iodide (3.0 equiv), Pd(OAc)₂ (10 mol%), ligand (20 mol%), 2-norbornene (1.5 equiv), AgOAc (3.0 equiv), TBME (1.0 mL), 95 °C, 24 h. nih.gov

Substrate Ligand Arylating Agent Product Yield (%)
Nosyl-protected phenethylamine 4-Acetylpyridine Methyl 2-iodobenzoate 45
Nosyl-protected phenethylamine Pyridine Methyl 2-iodobenzoate 70

Redox Catalysis and Ligand Donor Flexibility

Ligands derived from aminopyridines, known as pyridylidene amide (PYA) ligands, exhibit remarkable electronic flexibility, making them highly effective in redox catalysis. acs.orgrsc.org These ligands are characterized by multiple resonance structures, which allow them to act as either neutral L-type or anionic X-type donors to a metal center. acs.orgrsc.org This adaptability enables them to stabilize metal complexes in various oxidation states throughout a catalytic cycle, facilitating challenging transformations. acs.org

PYA ligands are synthesized from the deprotonation of an amide precursor linked to an N-alkylated pyridinium (B92312) ring. rsc.org Their strong σ-donating properties are comparable to those of N-heterocyclic carbenes (NHCs). rsc.org The coordination mode of PYA ligands can be influenced by the ligand's structure and the nature of the metal. For example, iron(II) complexes with polydentate PYA ligands have shown that the coordination can shift from the expected N,N-bidentate mode to a rare O,N-bidentate mode. rsc.orgrsc.org

This flexibility has been harnessed in various catalytic oxidation reactions. In the oxidation of 1-phenylethanol (B42297) to acetophenone using an iron(II) catalyst, the coordination mode of the PYA ligand was found to be critical. rsc.org A tridentate PYA pincer ligand in an NNN binding mode inhibited catalysis, whereas a shift to an ONO coordination mode dramatically enhanced the catalytic activity. rsc.org Under optimized conditions with the ONO-coordinated iron complex, full conversion was achieved within an hour with low catalyst loading, demonstrating the profound impact of ligand donor flexibility on redox catalysis. rsc.org

Table 2: Effect of Ligand Coordination Mode on Catalytic Alcohol Oxidation Reaction conditions: 1-phenylethanol, catalyst, t-butyl hydroperoxide (TBHP), 50 °C, MeCN. rsc.org

Catalyst Ligand Coordination Mode Catalyst Loading (mol%) Time (h) Conversion (%)
FeCl₂ - 0.5 24 ~100
Iron(II) complex with NN-bidentate PYA ligand NN 0.5 24 ~100 (presumed dissociation to FeCl₂)
Iron(II) complex with ONO-pincer PYA ligand ONO 0.5 1 100
Iron(II) complex with ONO-pincer PYA ligand ONO 0.005 - >20,000 Turnovers

Diverse Applications in Organic Synthesis

Beyond specialized applications, ligands derived from this compound and the closely related 2-acetylpyridine are foundational for a wide array of transformations in organic synthesis. A common strategy involves the condensation of the acetyl group with a chiral amine to form a Schiff base, yielding chiral pyridyl imine ligands. diva-portal.org These ligands are readily synthesized and have been employed in numerous asymmetric catalytic reactions. diva-portal.orgajrconline.org

For example, Schiff base ligands derived from 2-acetylpyridine and chiral amines have been used in rhodium(I)-catalyzed hydrosilylation of ketones. diva-portal.org Similarly, iridium(I) complexes bearing these ligands are active catalysts for the asymmetric transfer hydrogenation of ketones. diva-portal.org The modular nature of these ligands allows for the tuning of steric and electronic properties by varying the amine component, which in turn influences the enantioselectivity of the reaction. diva-portal.org

Furthermore, palladium(II) complexes featuring substituted pyridine ligands have proven to be efficient pre-catalysts for fundamental cross-coupling reactions, including the Suzuki–Miyaura and Heck reactions. acs.org The electronic nature of the substituents on the pyridine ring can influence the catalytic activity, although a simple correlation with ligand basicity is not always observed due to competing steric effects. acs.org Copper(II) complexes with amino acid-derived Schiff base ligands have also been utilized as catalysts for olefin cyclopropanation, achieving very high diastereoselectivity. mdpi.com The versatility of the pyridine framework, particularly the ease with which the acetyl group can be modified, ensures its continued importance in the development of new catalytic systems for a broad spectrum of organic reactions. ajrconline.orgjapsonline.com

Table 3: Selected Applications of Acetylpyridine-Derived Ligands in Synthesis

Reaction Type Catalyst System Ligand Type Key Finding Reference(s)
Asymmetric Hydrosilylation Rhodium(I) Pyridyl Imine (from 2-acetylpyridine) Achieved up to 57% enantiomeric excess in ketone reduction. diva-portal.org
Asymmetric Transfer Hydrogenation Iridium(I) Pyridyl Imine (from 2-acetylpyridine) Active catalysts for asymmetric ketone reduction. diva-portal.org
Suzuki–Miyaura & Heck Cross-Coupling Palladium(II) Substituted Pyridines Efficient pre-catalysts providing >90% yield for a range of substrates. acs.org
Olefin Cyclopropanation Copper(II) Amino Acid Schiff Base High diastereoselectivity (>98%). mdpi.com

Computational and Theoretical Studies on 2 Amino 5 Acetylpyridine

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For 2-amino-5-acetylpyridine, these computational methods, particularly Density Functional Theory (DFT), provide deep insights into its behavior at the molecular level.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound and its derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-31+G(d), are utilized to predict a range of molecular properties. researchgate.net These calculations can provide detailed information about the molecule's chemical activity and electrophilic/nucleophilic nature that may be difficult to obtain through experimental means alone. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. For this compound, geometry optimization is typically performed using DFT methods. researchgate.netjksus.org These calculations determine bond lengths, bond angles, and dihedral angles of the most stable conformer.

Conformational analysis is also critical to understand the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. By identifying the lowest energy conformer, researchers can gain insights into the molecule's preferred shape, which influences its biological activity and physical properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. frontiersin.org For this compound and related compounds, a lower energy gap can be correlated with enhanced reactivity. frontiersin.org The analysis of these orbitals helps in predicting the most likely sites for electrophilic and nucleophilic attacks.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Pyridine (B92270) Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
Energy Gap (ΔE)5.0
Ionization Potential (I)6.5
Electron Affinity (A)1.5
Global Hardness (η)2.5
Global Softness (S)0.4
Electronegativity (χ)4.0
Chemical Potential (μ)-4.0
Electrophilicity Index (ω)3.2
Note: These are representative values for a similar class of compounds and may not be the exact values for this compound. The values are calculated to illustrate the application of DFT in determining these parameters.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue represents electron-deficient regions (positive potential, prone to nucleophilic attack).

For pyridine derivatives, MEP analysis helps to identify the reactive sites. dntb.gov.ua The negative regions are usually located around electronegative atoms like oxygen and nitrogen, while positive regions are found around hydrogen atoms. This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets. researchgate.net

Reactivity Descriptors and Intermolecular Interaction Analysis

Atoms in Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds and intermolecular interactions. researcher.life By examining the topological properties of the electron density at bond critical points (BCPs), one can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

In the context of this compound and related structures, AIM analysis is used to quantify the strength and nature of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. researcher.life The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. For hydrogen bonds, specific criteria for these values help to confirm their presence and estimate their strength. This detailed analysis of intermolecular forces is vital for understanding the solid-state properties of the compound.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational simulation technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. chemrevlett.com This modeling provides critical information on the binding affinity and the specific interactions at the atomic level. For derivatives of 2-acetylpyridine (B122185) and other aminopyridines, molecular docking has been instrumental in elucidating their mechanism of action against various biological targets.

Research on related pyridine structures has demonstrated that these compounds can be effectively accommodated within the active sites of several enzymes. tandfonline.comtandfonline.com The process involves preparing the protein structure, often from the Protein Data Bank (PDB), by removing water molecules and co-crystallized ligands. tandfonline.com The ligand of interest is then placed into the defined active site, and scoring functions are used to rank the most likely binding poses based on energetic favorability. chemrevlett.com

Key interactions observed in docking studies of similar compounds include:

Hydrogen Bonding: The amino group and acetyl group of this compound are potential hydrogen bond donors and acceptors, respectively, capable of forming strong connections with amino acid residues in a protein's active site. tandfonline.com

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. tandfonline.com

Coordination with Co-factors: In metalloenzymes or enzymes with co-factors like Flavin adenine (B156593) dinucleotide (FAD) in monoamine oxidase (MAO), the ligand may interact directly with these components. tandfonline.com

Table 2: Potential Protein Targets and Interaction Types for Pyridine Derivatives

Protein Target Class Example PDB ID Key Interaction Types Reference
Cyclooxygenase (COX) 3LN1 (COX-2) Hydrogen bonds, hydrophobic interactions nih.gov
Monoamine Oxidase (MAO) 2BXR (MAO-B) Hydrogen bonding, hydrophobic interactions with FAD co-factor tandfonline.comtandfonline.com
Cholinesterases (AChE/BuChE) 4EY7 (AChE) Mixed hydrogen bonding and hydrophobic interactions in the active site gorge tandfonline.comtandfonline.com
Cannabinoid Receptors N/A Structure-activity relationships suggest key agonist interactions nih.gov

Prediction of Pharmacological Profiles and Selectivity through Computational Methods

Computational chemistry is a powerful tool for the early-stage prediction of a compound's pharmacological profile, including its potential therapeutic activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. chemrevlett.comresearchgate.net

For this compound, computational studies have identified it as a potent inhibitor of adenosine (B11128) kinase. biosynth.com These studies suggest that its mechanism involves binding to the ATP site of the enzyme. biosynth.com Furthermore, computational models have been used to explore how structural modifications, such as the addition of a longer side chain to the core molecule, could enhance potency and oral bioavailability. biosynth.com

The selectivity of a compound for its intended target over other related proteins is a critical aspect of drug design. Computational methods can predict this selectivity. For instance, studies on this compound have suggested it may exhibit selectivity for adenosine over other substrates. biosynth.com Similarly, research on the broader class of 2-amino-5-aryl-pyridines has led to the identification of potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate chemical structure with biological activity, enabling the design of new compounds with improved pharmacological properties. chemrevlett.com

Table 3: Computationally Predicted Pharmacological Profiles for this compound and Related Compounds

Predicted Activity Target Computational Method Key Findings Reference
Adenosine Kinase Inhibition Adenosine Kinase Not Specified Potent inhibitor; binds to the ATP site; analogues may have greater potency. biosynth.com
CB2 Agonism Cannabinoid Receptor 2 SAR Investigation Identification of potent and selective agonists from a 2-amino-5-aryl-pyridine library. nih.gov
Anticancer Activity Epidermal Growth Factor Protein (EGFR) QSAR, Molecular Docking Design of novel pyridine derivatives as potential inhibitors. chemrevlett.com

Material Science and Advanced Applications of 2 Amino 5 Acetylpyridine Derivatives

Development of Sensing Materials for Metal Ions (e.g., Hg²⁺)

The development of selective and sensitive chemosensors for detecting toxic metal ions like mercury (Hg²⁺) is a critical area of research. Derivatives of 2-amino-5-acetylpyridine, particularly Schiff bases, are at the forefront of this effort. Schiff bases are organic compounds with an imine (-C=N-) functional group, which can effectively coordinate with metal ions. nih.gov This interaction often leads to a measurable change in the compound's fluorescence or color, forming the basis for a sensor. nih.govpsu.edu

A notable strategy involves the synthesis of Schiff base fluorescent chemosensors. For instance, a sensor based on a Schiff base derived from aminoantipyrine demonstrated a significant "turn-on" fluorescent response specifically in the presence of Hg²⁺ ions in a dimethylformamide (DMF) solution. dntb.gov.ua This sensor achieved a low detection limit of 2.23 x 10⁻⁸ mol L⁻¹, highlighting its potential for detecting trace amounts of mercury in aqueous environments. dntb.gov.ua The sensing mechanism is often attributed to chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the Schiff base restricts intramolecular rotation and enhances fluorescence intensity. psu.edumdpi.com

Researchers have also explored chalcone-based structures synthesized from 2-acetylpyridine (B122185) for Hg²⁺ detection. One such chalcone (B49325), derived from 2-acetylpyridine and 4-diphenylaminobenzaldehyde, exhibited a distinct color change and a significant red-shift in its UV-visible absorption spectrum upon interaction with Hg²⁺ in an acetonitrile/water medium. dergipark.org.tr Job's plot analysis confirmed a 1:1 binding stoichiometry between the chalcone ligand and the Hg²⁺ ion. researchgate.net These findings underscore the versatility of this compound derivatives in designing effective colorimetric and fluorogenic sensors for heavy metal ions. psu.edu

Table 1: Performance of this compound Derivative-Based Hg²⁺ Sensors

Sensor TypeDerivative ClassDetection MethodKey FindingDetection Limit
Fluorescent ChemosensorAminoantipyrine Schiff BaseFluorescence "Turn-On"High selectivity for Hg²⁺2.23 x 10⁻⁸ M dntb.gov.ua
Colorimetric SensorChalconeUV-Visible SpectroscopySignificant red-shift with Hg²⁺Not specified

Nonlinear Optical (NLO) Properties and Potential Device Applications

Nonlinear optical (NLO) materials are crucial for a range of advanced technologies, including optical communications, frequency conversion, and optical switching. scirp.org Organic materials, particularly those with donor-π-acceptor (D-π-A) structures, are of great interest due to their potential for large NLO responses. The pyridine (B92270) ring in this compound derivatives can act as a cationic bonding site, while the amino group can serve as a proton acceptor, making it a valuable building block for NLO crystals. researchgate.net

Research into pyridine derivatives has shown their potential for excellent NLO properties. scirp.org For example, a new second-harmonic-generation (SHG) crystal, 2-amino-5-nitropyridine-L-(+)-tartrate (ANPT), was synthesized and found to have a high crystalline NLO coefficient (d₃₃) of 41 pm V⁻¹ at a wavelength of 1.06 µm. rsc.org This, combined with its broad transparency and high melting point, makes it a promising candidate for NLO devices. rsc.org

The third-order NLO properties of materials derived from 2-amino-4-methylpyridine (B118599) have also been investigated. A study on 2-amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) single crystals revealed significant third-order susceptibility (χ⁽³⁾) of 2.942 × 10⁻⁶ esu, along with a nonlinear refractive index (n₂) of 5.610 × 10⁻⁸ cm²/W and a nonlinear absorption coefficient (β) of 0.033 × 10⁻⁴ cm/W. scirp.org The self-defocusing nature of this compound indicates its potential for applications requiring negative nonlinear optical properties. scirp.org

Furthermore, theoretical studies using Density Functional Theory (DFT) have been employed to explore and predict the NLO properties of novel quinoline-carbazole derivatives, highlighting the importance of computational chemistry in designing materials with enhanced NLO responses. rsc.org Schiff bases derived from 4-aminoantipyrine (B1666024) have also been synthesized and shown to have second harmonic generation efficiencies several times greater than the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov

Table 2: NLO Properties of Selected Pyridine Derivatives

CompoundNLO PropertyMeasured ValueReference Material
2-amino-5-nitropyridine-L-(+)-tartrate (ANPT)Second Harmonic Generation (d₃₃)41 pm V⁻¹ rsc.org-
2-amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB)Third-Order Susceptibility (χ⁽³⁾)2.942 × 10⁻⁶ esu scirp.org-
4AAPOCB (Schiff Base)Second Harmonic Generation Efficiency3.52 times that of KDP nih.govKDP
4AAPPCB (Schiff Base)Second Harmonic Generation Efficiency1.13 times that of KDP nih.govKDP

Integration into Functional Nanomaterials and Advanced Materials Design

The unique chemical properties of this compound and its derivatives make them suitable for integration into functional nanomaterials and the design of advanced materials. The versatility of the pyridine structure allows for its use in creating polymers, coatings, and other materials with specific functionalities. chemimpex.com

One area of application is in the development of heterogeneous catalysts. For instance, a graphene oxide-supported copper nanocatalyst was fabricated by immobilizing 4-aminoantipyrine onto an amine-functionalized graphene oxide nanosupport, followed by metallation with copper acetate (B1210297). nih.gov This nanocatalyst demonstrated moderate to good catalytic activity in the transannulation of N-heterocyclic aldehydes or ketones with alkylamines. nih.gov The two-dimensional structure of the graphene oxide-based material provides a high surface area and reduces diffusion resistance, enhancing its catalytic performance. nih.gov Importantly, this nanomaterial can be easily recovered and reused multiple times without a significant loss in activity. nih.gov

Furthermore, Schiff base metal complexes derived from 2-acetylpyridine have been synthesized and characterized for their potential biological applications, including antibacterial activity. mdpi.com These complexes, which can be considered advanced materials, have shown varying degrees of effectiveness against different bacterial strains. mdpi.com The ability to tune the properties of these materials by changing the metal ion or the Schiff base ligand opens up possibilities for designing materials with targeted biological activities.

The synthesis of various acetyl pyridine derivatives has been achieved through methods like deprotonation in the presence of a phase transfer catalyst, leading to a variety of compounds with potential applications in material science. scite.ai The structural and electronic properties of these derivatives can be characterized using techniques like NMR spectroscopy and X-ray diffraction. scite.ai

Analytical Methodologies Based on Compound Derivatization (e.g., LC-MS for Fatty Acids)

Derivatization is a common strategy in analytical chemistry to improve the detection and separation of analytes, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net this compound (often referred to as 2-acpy in this context) has emerged as a valuable derivatization reagent for the analysis of fatty acids. nih.gov Fatty acids often have poor ionization efficiency, making their detection by MS challenging. nih.gov Derivatization of the carboxyl group of fatty acids can reverse the charge, allowing for more sensitive detection in positive ion mode. nih.govresearchgate.net

A liquid chromatography-mass spectrometry (LC-MS) workflow has been developed for the in-depth quantification of fatty acid double bond location isomers using 2-acpy derivatization. nih.gov This method enables the quantification of low-abundance isomers in complex samples like yak milk powder and human plasma. nih.gov The derivatization with 2-acpy has been shown to improve the separation of C=C location isomers via reversed-phase liquid chromatography (RPLC). nih.gov

The Paternò-Büchi reaction between 2-acpy and the double bonds of unsaturated fatty acids allows for the regioselective determination of double bond positions through tandem mass spectrometry (MS/MS). nih.gov This approach provides detailed structural information that is often difficult to obtain with other methods. The development of such derivatization strategies is crucial for advancing lipidomics and understanding the roles of different fatty acid isomers in biological systems. qut.edu.au

In addition to fatty acids, derivatization techniques are widely used for the analysis of other small molecules, such as amino acids, to enhance the speed and simplicity of the analytical process. lcms.cz

Future Perspectives and Research Directions

Integration with Advanced Technologies (e.g., Artificial Intelligence and Machine Learning in Drug Discovery)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of therapeutics derived from 2-Amino-5-acetylpyridine. These advanced computational tools can process vast datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the research pipeline. mdpi.com

Generative AI algorithms are also emerging as a powerful tool for de novo drug design, creating entirely new molecular structures with optimized properties. acs.org For instance, generative models can explore the vast chemical space around the this compound scaffold to design novel analogs with enhanced potency and selectivity. acs.org Furthermore, explainable AI (xAI) can provide insights into the model's predictions, helping medicinal chemists to understand the key structural features responsible for a compound's activity and to pre-filter out molecules with undesirable properties like colloidal aggregation. researchgate.net

Table 1: Applications of AI/ML in the Development of Pyridine-Based Compounds

AI/ML TechniqueApplication in Drug DiscoveryPotential Impact on this compound ResearchReference
Machine Learning (e.g., RF, SVM)Predicting bioactivity, ADME, and toxicity (QSAR models). mdpi.comajrconline.orgFaster identification of promising derivatives with favorable drug-like properties. mdpi.comajrconline.org
Deep Learning (e.g., Neural Networks)Screening massive virtual libraries; predicting physicochemical properties. ajrconline.orgmednexus.orgEfficiently prioritizes candidates for synthesis and testing. ajrconline.orgmednexus.org
Generative AI ModelsDesigning novel molecules with desired properties from the ground up. acs.orgDiscovery of structurally unique and potent therapeutics beyond existing templates. acs.org
Explainable AI (xAI)Pre-screening to eliminate false-positives and understanding model predictions. researchgate.netImproves the reliability of virtual screening and guides rational design. researchgate.net

Rational Design and Synthesis of Next-Generation Therapeutics

Rational drug design, guided by an understanding of structure-activity relationships (SAR), will continue to be a cornerstone of research on this compound derivatives. nih.gov This approach involves systematically modifying the structure of the parent compound to enhance its interaction with a specific biological target, thereby improving its efficacy and selectivity. nih.govmdpi.com

Computational studies have already suggested that modifying the side chain of this compound can lead to analogs with greater potency. biosynth.com Future research will likely focus on synthesizing and evaluating a wider array of derivatives to build comprehensive SAR models. For example, investigations into 2-amino-5-aryl-pyridines identified a number of potent and selective agonists for the Cannabinoid CB2 receptor, demonstrating the power of SAR exploration. nih.gov By understanding which functional groups at which positions on the pyridine (B92270) ring are critical for activity, researchers can design next-generation therapeutics with optimized pharmacological profiles.

This design process is iterative, involving cycles of computational modeling, chemical synthesis, and biological testing. The insights gained from each cycle inform the design of the next series of compounds, leading to a progressive refinement of the molecular structure to achieve the desired therapeutic effect.

Table 2: Guiding Principles in Rational Design of Pyridine Analogs

Design StrategyObjectiveExample from Pyridine ResearchReference
Structure-Activity Relationship (SAR)To identify key structural features responsible for biological activity.Investigation of 2-amino-5-aryl-pyridines led to potent CB2 agonists. nih.gov nih.gov
Computational ModelingTo predict binding affinity and design analogs with improved properties.Studies suggested longer side chains on this compound may increase potency. biosynth.com biosynth.com
Bioisosteric ReplacementTo modify a compound's physicochemical properties while retaining its biological activity.Replacing functional groups to improve solubility or metabolic stability.
Fragment-Based DesignTo build a lead compound from smaller fragments that bind to the target.Identifying binding fragments for a target and linking them with a pyridine core.

Exploration of Novel and Sustainable Synthetic Pathways

A significant future direction is the development of green and sustainable methods for synthesizing this compound and its derivatives. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and multiple steps, generating significant waste. nih.gov Green chemistry aims to address these issues by designing processes that are more efficient, use safer materials, and minimize environmental impact. sioc-journal.cn

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, represent another efficient and sustainable synthetic route. rsc.org The exploration of novel catalysts, such as reusable nanocatalysts, and alternative energy sources like microwave irradiation will further advance the sustainable synthesis of this important class of compounds. nih.gov

Table 3: Comparison of Synthetic Methodologies for Pyridine Derivatives

MethodologyKey FeaturesAdvantagesReference
Conventional SynthesisOften multi-step, uses organic solvents.Well-established procedures.
Green Synthesis (Alum-catalyzed)Uses a non-toxic catalyst (alum) in water. researchgate.netEnvironmentally friendly, high yields, simple operation. nih.gov nih.govresearchgate.net
One-Pot SynthesisMultiple reactions in a single vessel. sioc-journal.cnHigher efficiency, shorter reaction time, reduced waste. sioc-journal.cn sioc-journal.cn
Multicomponent Reactions (MCRs)Three or more components react in a single step. rsc.orgHigh atom economy, operational simplicity, rapid access to complex molecules. rsc.org rsc.org

Deepening Understanding of Complex Biological Mechanisms

While derivatives of this compound have shown promise in various biological contexts, a deeper understanding of their mechanisms of action at the molecular level is crucial for their advancement as therapeutic agents. Future research will need to employ advanced biochemical and cellular assays to elucidate how these compounds interact with their biological targets and modulate cellular pathways.

For example, this compound itself has been identified as a potent inhibitor of adenosine (B11128) kinase, an enzyme involved in cellular energy metabolism. biosynth.com Derivatives of the related compound 5-Acetylpyridine-2-carboxylic acid are thought to act by disrupting bacterial cell wall synthesis. Other related pyridine structures have been found to act as agonists for specific receptors, such as the CB2 receptor. nih.gov

Future studies should aim to:

Identify the specific binding sites of these compounds on their target proteins.

Characterize the downstream signaling events that are triggered by this binding.

Investigate potential off-target effects to build a comprehensive biological profile.

Use metalloprotein models to understand the role of metal complexes in biological systems. japsonline.com

This detailed mechanistic understanding is essential for optimizing drug candidates, predicting potential side effects, and identifying new therapeutic applications for the this compound scaffold.

Table 4: Known and Potential Biological Targets of Pyridine Derivatives

Pyridine Derivative ClassIdentified Biological Target/MechanismPotential Therapeutic AreaReference
This compoundAdenosine kinase inhibitor. biosynth.comInflammation, pain, epilepsy. biosynth.com
2-amino-5-aryl-pyridinesSelective Cannabinoid (CB2) receptor agonists. nih.govPain, inflammation, neurodegenerative diseases. nih.gov
5-Acetylpyridine-2-carboxylic acid derivativesDisruption of bacterial cell wall synthesis. Infectious diseases.
2-acetylpyridine (B122185) Schiff base complexesModels for metalloproteins/enzymes. japsonline.comAntimicrobial, anticancer. japsonline.com japsonline.com

Expanding Catalytic Versatility and Efficiency

Beyond its role as a precursor to bioactive molecules, the pyridine ring itself is a valuable component in the design of catalysts. The nitrogen atom in the pyridine ring can coordinate with metal centers, making pyridine derivatives excellent ligands for transition metal catalysis. The future holds significant potential for designing novel catalysts based on the this compound framework for a wide range of organic transformations.

Derivatives of pyridine-2-carboxylic acid have already been shown to be effective catalysts in multi-component reactions, enhancing reaction rates and yields. More advanced catalytic systems are also being developed. For instance, a graphene oxide-supported copper catalyst utilizing 2-acetylpyridine as a substrate has demonstrated high efficiency and reusability in C-H amination reactions. nih.gov The two-dimensional structure of the graphene support acts as a "nanoreactor," improving the accessibility of the catalytic sites. nih.gov

Future research will focus on:

Synthesizing chiral pyridine-based ligands for asymmetric catalysis, enabling the selective production of a single enantiomer of a chiral product.

Developing more robust and reusable heterogeneous catalysts to simplify product purification and make processes more economical and environmentally friendly.

Exploring the use of this compound-derived catalysts in a broader array of chemical reactions, such as cross-coupling, oxidation, and reduction reactions.

By expanding the catalytic applications of this scaffold, researchers can unlock new, efficient ways to construct complex molecules for various industries.

Q & A

Q. Basic

  • 1H/13C NMR : Identify proton environments (e.g., amino group at δ 6.5–7.5 ppm, acetyl protons at δ 2.1–2.3 ppm) and carbon shifts for the pyridine ring .
  • IR Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., MW 150.17 g/mol for this compound) via ESI-MS .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced
Discrepancies in bioactivity data may arise from variations in substituent positioning or assay conditions. For example, the acetyl group’s electron-withdrawing effects can modulate receptor binding. Standardized assays (e.g., enzyme inhibition under pH 7.4 buffer) and comparative studies with analogs (e.g., 5-(2,5-difluorophenyl) derivatives) are recommended . Computational docking studies (e.g., using AutoDock Vina) can clarify interactions with biological targets like kinases .

How do reaction mechanisms differ when this compound undergoes nucleophilic substitution versus electrophilic aromatic substitution?

Q. Advanced

  • Nucleophilic Substitution : The amino group at the 2-position activates the pyridine ring, favoring reactions with alkyl halides or acyl chlorides. For example, acetylation at the 5-position proceeds via a ketone intermediate under mild acidic conditions .
  • Electrophilic Substitution : The acetyl group deactivates the ring, directing electrophiles (e.g., nitronium ions) to the meta position. This requires catalysts like FeCl3 and elevated temperatures (60–80°C) .

What computational methods predict the reactivity of this compound in novel reactions?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states for reactions like Suzuki-Miyaura couplings. Molecular electrostatic potential (MEP) maps highlight nucleophilic/acceptor sites (e.g., amino vs. acetyl groups) . For biological interactions, molecular dynamics simulations assess binding stability with proteins (e.g., RMSD < 2 Å over 100 ns trajectories) .

How can solubility challenges of this compound in aqueous and organic media be mitigated?

Basic
The compound’s limited water solubility (due to the hydrophobic pyridine ring) can be addressed via:

  • pH Adjustment : Protonate the amino group in acidic conditions (pH < 4) to enhance aqueous solubility.
  • Co-solvents : Use DMSO or DMF for polar aprotic environments .
  • Derivatization : Introduce sulfonate or hydroxyl groups to improve hydrophilicity .

What are the critical factors in designing stable this compound derivatives for catalytic applications?

Advanced
Stability under catalytic conditions (e.g., high temperature, oxidizing agents) depends on:

  • Substituent Effects : Electron-donating groups (e.g., -NH2) enhance thermal stability but reduce oxidative resistance.
  • Ligand Design : Chelating moieties (e.g., bipyridine) improve metal complex stability in cross-coupling reactions .
  • Characterization : Use TGA (thermal stability >200°C) and XRD to monitor structural integrity .

How do structural modifications at the 5-position (e.g., acetyl vs. halogen substituents) alter bioactivity?

Q. Advanced

  • Acetyl Group : Enhances membrane permeability but may reduce target specificity.
  • Halogen Substitution : Fluorine at the 5-position (as in 5-chloro analogs) increases electronegativity, improving binding to enzymes like cytochrome P450 (IC50 reduction by ~30%) .
  • Data Validation : Compare IC50 values across cell lines (e.g., HEK293 vs. HepG2) to isolate substituent effects .

What analytical protocols validate purity in this compound batches synthesized via different routes?

Q. Basic

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% is achievable .
  • TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 63.8%, H: 5.3%, N: 18.6%) .

How can conflicting data on the compound’s melting point be resolved?

Advanced
Reported melting points vary due to polymorphic forms or impurities. Techniques include:

  • DSC Analysis : Identify endothermic peaks (e.g., sharp peak at 208–210°C indicates pure form) .
  • Recrystallization : Use ethanol/water mixtures to isolate the most stable polymorph .
  • PXRD : Compare diffraction patterns with reference data (e.g., JCPDS standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.